Bienvenue dans la boutique en ligne BenchChem!

GNE-272

Epigenetics Transcriptional Regulation Selectivity Profiling

GNE-272 is a first-in-class, highly selective (>650-fold over BRD4) CBP/EP300 bromodomain inhibitor for preclinical oncology research. Validated in AML xenograft models with proven oral bioavailability (unbound Cmax 26 µM) and robust MYC modulation, it is the reference standard for benchmarking next-generation CBP/p300 inhibitors and PROTAC degraders. Avoid experimental variability—substituting less-characterized analogs compromises cross-study reproducibility in established in vivo protocols.

Molecular Formula C22H25FN6O2
Molecular Weight 424.5 g/mol
Cat. No. B607679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-272
SynonymsGNE-272;  GNE 272;  GNE272.
Molecular FormulaC22H25FN6O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F
InChIInChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1
InChIKeyNKOJNOBJGYTLLZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-272: Selective CBP/EP300 Bromodomain Inhibitor for In Vivo Target Validation


GNE-272 is a potent and selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) [1]. As a well-characterized chemical probe, it serves as a crucial tool for dissecting the roles of CBP/EP300 in transcriptional regulation, particularly in oncology, where its in vivo activity has been validated in models of acute myeloid leukemia (AML) [1]. The compound exhibits a balanced profile of biochemical potency, cellular target engagement, and oral bioavailability, making it a reference standard for this target class [1].

Why GNE-272 Cannot Be Replaced by Other Bromodomain Inhibitors: Critical Differentiators in Selectivity and PK


While several inhibitors targeting bromodomains exist, GNE-272 occupies a unique performance niche that precludes simple substitution. Unlike BET family inhibitors (e.g., targeting BRD4), GNE-272 achieves a high degree of selectivity (>650-fold) for the CBP/EP300 bromodomains, minimizing confounding off-target effects on BRD4-dependent transcription [1]. Furthermore, in contrast to highly optimized, next-generation CBP/EP300 inhibitors with picomolar potency but distinct physicochemical properties (e.g., limited brain penetration or different PK profiles), GNE-272 provides a specific, well-documented combination of oral bioavailability (unbound Cmax 26 µM) and proven in vivo target modulation in AML models [1]. Substitution with a more potent but less well-characterized or pharmacokinetically distinct analog would invalidate cross-study comparisons and introduce experimental variability in established in vivo protocols.

Quantitative Differentiation of GNE-272: A Comparative Evidence Matrix for Procurement Decisions


Comparative Selectivity Profile: GNE-272 vs. BRD4 Bromodomain

GNE-272 demonstrates remarkable selectivity for the CBP/EP300 bromodomains over the structurally related BRD4 bromodomain. This is critical as many early bromodomain inhibitors exhibit significant BRD4 activity, leading to off-target transcriptional effects. In head-to-head biochemical assays (TR-FRET), GNE-272 inhibits CBP with an IC50 of 0.02 μM but exhibits only weak inhibition of BRD4(1) with an IC50 of 13 μM, representing a 650-fold selectivity window [1]. This selectivity is further supported by broad off-target screening, where at 10 μM, GNE-272 did not inhibit any kinase or receptor target by >30%, nor did it inhibit major CYP450 enzymes at concentrations >10 μM .

Epigenetics Transcriptional Regulation Selectivity Profiling

In Vitro Cellular Target Engagement: GNE-272 Inhibition of MYC Expression in MV4-11 AML Cells

A key functional measure of CBP/EP300 inhibition is the suppression of MYC oncogene expression. In the MV4-11 AML cell line, GNE-272 effectively inhibits MYC mRNA expression with an EC50 of 0.91 μM [1]. This cellular EC50 value provides a critical bridge between biochemical potency and functional antiproliferative effects, validating that GNE-272 engages its target and drives a downstream transcriptional response at sub-micromolar concentrations. The correlation between this cellular activity and the biochemical BRET assay (IC50 = 0.41 μM) confirms that the observed effects are on-target [1].

Acute Myeloid Leukemia Oncogene Transcription Cellular Pharmacodynamics

In Vivo Pharmacokinetics and Pharmacodynamics: Oral Bioavailability and AML Tumor Growth Inhibition

GNE-272 is characterized by favorable in vivo pharmacokinetics in mice, enabling robust oral dosing for efficacy studies. Following a 100 mg/kg oral dose, GNE-272 achieves a high unbound plasma concentration (Cmax) of 26 μM, which exceeds its cellular EC50 for MYC inhibition (0.91 μM) by nearly 30-fold, ensuring sustained target coverage [1]. This pharmacokinetic profile translates to significant in vivo efficacy: In a mouse xenograft model of AML, twice-daily oral dosing of GNE-272 at 12.5, 25, and 50 mg/kg for 21 days resulted in dose-dependent tumor growth inhibition, directly correlating with modulation of MYC expression in the tumor tissue [1].

Pharmacokinetics Oral Bioavailability Xenograft Model

Differentiation from Next-Generation CBP/P300 Inhibitors (GNE-207, GNE-781): Potency vs. Probe Utility

Subsequent optimization of the GNE-272 chemotype has yielded inhibitors with substantially increased potency, such as GNE-207 (CBP IC50 = 1 nM, MYC EC50 = 18 nM) and GNE-781 (CBP IC50 = 0.94 nM) [2]. While these compounds exhibit superior biochemical and cellular activity, GNE-272 retains distinct value as a first-generation in vivo probe. Its more moderate potency and extensively characterized profile make it an ideal benchmark for validating assay systems and a comparator for studies involving these advanced inhibitors. Furthermore, its specific physical properties and established PK/PD relationship in AML models provide a defined baseline that is essential for interpreting the enhanced efficacy and potential toxicity of its more potent successors.

Chemical Probe Structure-Activity Relationship Lead Optimization

Comparison to First-Generation CBP Inhibitor SGC-CBP30: Selectivity and Potency Improvements

GNE-272 represents a significant advancement over earlier CBP bromodomain chemical probes like SGC-CBP30 (CBP IC50 = 21 nM) [2]. While SGC-CBP30 demonstrated the potential for CBP inhibition, GNE-272 was specifically engineered to address limitations in selectivity and in vivo utility. GNE-272 maintains strong cellular activity (BRET IC50 = 0.41 μM) while achieving a high degree of selectivity (>650-fold) over BRD4, a critical improvement for reducing off-target effects in cellular and in vivo experiments [1]. Moreover, GNE-272's optimized pharmacokinetic properties, including good oral bioavailability, distinguish it from earlier probes that may have had limited systemic exposure, positioning GNE-272 as a more robust and reliable tool for in vivo target validation.

Chemical Probe Evolution Selectivity Optimization Target Engagement

In Vivo AML Efficacy: GNE-272 vs. BET Inhibitor JQ1

GNE-272's antitumor activity in an MV4-11 AML xenograft model, while significant, is mechanistically distinct from that of BET bromodomain inhibitors like JQ1. JQ1 is a potent inhibitor of BRD4, which directly suppresses MYC transcription as a primary mechanism of action. In contrast, GNE-272 achieves tumor growth inhibition by selectively targeting the CBP/EP300 bromodomains [1]. This distinction is crucial for researchers dissecting the specific contribution of CBP/EP300 versus BET proteins in AML pathogenesis and transcriptional addiction. While JQ1 may demonstrate greater potency in some contexts, GNE-272 provides a specific tool to interrogate the CBP/EP300 axis without the confounding direct inhibition of BRD4, thereby offering a cleaner pharmacological dissection of these interconnected pathways.

Acute Myeloid Leukemia Targeted Therapy In Vivo Pharmacology

Recommended Application Scenarios for GNE-272 Based on Verified Differentiation


Validating CBP/EP300-Specific Transcriptional Mechanisms in Oncology

GNE-272 is ideally suited for preclinical studies requiring a highly selective chemical probe to dissect the specific roles of CBP and EP300 bromodomains in cancer cell proliferation and survival. Its >650-fold selectivity over BRD4 [1] is paramount for generating data that can be confidently attributed to CBP/EP300 inhibition, free from the confounding effects of BET family engagement. This makes it the tool of choice for elucidating CBP/EP300-dependent transcriptional programs in hematologic malignancies and other cancers where these coactivators are implicated.

In Vivo Pharmacodynamic Studies of CBP/EP300 Inhibition in AML

Given its established oral bioavailability and proven ability to modulate MYC expression in vivo at well-tolerated doses, GNE-272 is the reference compound for acute myeloid leukemia (AML) xenograft and syngeneic models [1]. It enables robust pharmacodynamic (PD) studies correlating tumor exposure and target engagement (e.g., MYC mRNA suppression) with efficacy outcomes (tumor growth inhibition). This validated in vivo profile is critical for benchmarking next-generation CBP/EP300-targeting therapies.

Benchmarking Next-Generation CBP/p300 Inhibitors and Degraders

As a first-in-class in vivo chemical probe with extensively characterized biochemical, cellular, and pharmacokinetic properties [1], GNE-272 serves as an essential benchmark or control compound in the development and evaluation of novel CBP/p300 inhibitors or PROTAC degraders. Its moderate potency and well-documented selectivity provide a clear baseline for demonstrating improved target engagement, enhanced selectivity, or superior efficacy of new chemical entities in comparative studies [2].

Mechanistic Dissection of Bromodomain Function in Immunology and Inflammation

While its primary validation is in oncology, GNE-272's exquisite selectivity for the CBP/EP300 bromodomains makes it a valuable tool for exploring their roles in immune cell function and inflammatory signaling [1]. Its lack of activity against a broad panel of kinases and receptors at 10 μM minimizes the risk of off-target effects, allowing researchers to probe the specific contribution of CBP/EP300 to processes like regulatory T cell (Treg) biology or cytokine production, which are areas of active investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.